N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Description

BenchChem offers high-quality N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

853330-10-6 |

|---|---|

Molecular Formula |

C22H22N2O5 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |

InChI |

InChI=1S/C22H22N2O5/c1-28-19-7-5-16(6-8-19)13-14-23-22(25)12-10-20-9-11-21(29-20)17-3-2-4-18(15-17)24(26)27/h2-9,11,15H,10,12-14H2,1H3,(H,23,25) |

InChI Key |

YOODHIFLPGHLHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, identified by its chemical formula and CAS Number 853330-25-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by various studies and data.

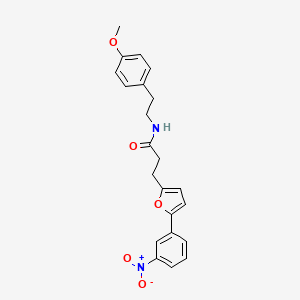

Chemical Structure

The structure of N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing a range of effects:

Anticancer Activity

- Mechanism of Action : Research indicates that N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.

-

Case Studies :

- A study demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and glioblastoma cells, showcasing IC50 values in the low micromolar range .

- Another investigation highlighted its effectiveness against lung cancer cell lines, where it was shown to induce cell cycle arrest and apoptosis at concentrations as low as 10 µM .

Antimicrobial Activity

- Efficacy Against Pathogens : The compound has exhibited broad-spectrum antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in disk diffusion assays.

- Research Findings :

Neuroprotective Effects

- Neuroprotection : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cell models exposed to neurotoxic agents.

- Experimental Evidence :

Data Summary Table

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide exhibit promising anticancer activities. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines, including:

- SNB-19 : 86.61% growth inhibition

- OVCAR-8 : 85.26% growth inhibition

- NCI-H40 : 75.99% growth inhibition

These results suggest that the compound could be a lead candidate for further optimization in cancer therapeutics .

Antimicrobial Properties

Compounds containing nitrophenyl groups have been evaluated for their antimicrobial activities. Research indicates that certain derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL. This positions N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide as a potential candidate for developing new antitubercular agents .

Case Study 1: Anticancer Screening

In a study conducted on various derivatives of similar compounds, researchers synthesized a series of N-substituted propanamides and evaluated their anticancer properties against multiple cell lines. The findings revealed that modifications in the substituents significantly affected the anticancer activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Antitubercular Activity

A series of nitrophenyl-containing compounds were synthesized and tested against M. tuberculosis. The most effective compound exhibited an MIC comparable to existing treatments but with a better safety profile in vitro, suggesting its potential as a new therapeutic agent for tuberculosis .

Q & A

Basic: What are the common synthetic routes for N-(4-Methoxyphenethyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

Nitrophenyl-furan formation : Cyclization of 3-nitrophenylacetylene with furan precursors under Pd-catalyzed conditions, as seen in analogous furan-thiophene systems .

Propanamide coupling : Reaction of the furan intermediate with 3-chloropropanoyl chloride, followed by amidation with 4-methoxyphenethylamine.

Yield optimization : Use polar aprotic solvents (e.g., DMF), controlled stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and catalytic bases (e.g., DMAP) to suppress side reactions .

Advanced: How can contradictory biological activity data for this compound be resolved across different assays?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell line specificity (e.g., HEK293 vs. HeLa). Standardize protocols using controls like known inhibitors (e.g., KPNB1 inhibitors for anticancer assays) .

- Metabolic stability : Assess compound stability in serum (e.g., half-life in rat plasma) to rule out degradation artifacts .

- Data normalization : Use Z-score analysis to compare activity across datasets, ensuring statistical rigor .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C-NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and furan) and methoxy groups (δ 3.8 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1660 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- HRMS : Verify molecular ion ([M+H]+) with <2 ppm error for C22H21N2O5 (theoretical m/z: 393.1453) .

Advanced: How can computational modeling (e.g., DFT) predict nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to compute hyperpolarizability (β) and dipole moment. Compare with experimental NLO data from Kurtz-Perry powder tests .

- Electron density maps : Analyze HOMO-LUMO gaps to assess charge transfer efficiency, particularly from the electron-rich methoxyphenyl to the nitro-furan moiety .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., alkaline phosphatase inhibition) with IC50 determination via 4-nitrophenyl phosphate hydrolysis .

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7), with paclitaxel as a positive control .

- Cytotoxicity controls : Test on non-cancerous lines (e.g., HEK293) to ensure selectivity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Substituent variation : Replace 3-nitrophenyl with 4-cyanophenyl to enhance electron-withdrawing effects, as shown in related triazole-propanamides (ΔIC50 = 1.5 µM → 0.3 µM) .

- Linker modification : Introduce methyl groups to the propanamide backbone to reduce conformational flexibility and improve binding affinity .

- Validation : Molecular docking (AutoDock Vina) against target proteins (e.g., KPNB1) to prioritize synthetic targets .

Basic: How can by-products during synthesis be identified and minimized?

Methodological Answer:

- HPLC-MS monitoring : Track intermediates and by-products (e.g., unreacted nitrophenyl-furan) using C18 columns and acetonitrile/water gradients .

- Recrystallization : Purify the final product using ethanol/water (7:3 v/v) to remove hydrophobic impurities .

Advanced: What strategies improve solubility and stability in biological assays?

Methodological Answer:

- Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility (reported for similar nitroaryl compounds) .

- Lyophilization : Prepare stable lyophilized powders with trehalose (1:1 w/w) for long-term storage .

Basic: How is enantiomeric purity assessed if chiral centers are present?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to resolve enantiomers. Compare retention times with racemic standards .

- Optical rotation : Measure [α]D20 in CHCl3; a value >±30° indicates high enantiomeric excess .

Advanced: What green chemistry approaches can reduce waste in its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.